N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c25-15(10-23-16(26)8-9-17(23)27)21-18-11-4-3-6-12(11)22-24(18)19-20-13-5-1-2-7-14(13)28-19/h1-2,5,7H,3-4,6,8-10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFNCQJIDGSVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=NC4=CC=CC=C4S3)NC(=O)CN5C(=O)CCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such asN’-(1,3-benzothiazol-2-yl)-arylamides , have been studied for their antibacterial properties
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have shown promising activity againstStaphylococcus aureus , suggesting that this compound may interact with bacterial cells in a way that inhibits their growth or survival.
Biochemical Pathways
Given the antibacterial activity of similar compounds, it’s possible that this compound may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Pharmacokinetics
A computational study on similar compounds has shown a favourable pharmacokinetic profile.
Result of Action
Similar compounds have shown bactericidal activity againstStaphylococcus aureus , suggesting that this compound may also have the ability to kill bacteria.
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of increasing interest due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, drawing from various research findings.
Synthesis and Structural Characterization
The compound is synthesized through the acylation of 2-aminobenzothiazole with chloroacetyl chloride. The synthesis process involves dissolving the reactants in tetrahydrofuran and performing the reaction at room temperature. The final product is purified through recrystallization from anhydrous ethanol, yielding a white solid with significant purity .
The crystal structure analysis reveals that the compound has been successfully acylated with a C=O bond length of 1.221(6) Å. The dihedral angle between the benzothiazole and phenyl rings is very small (0.18°), indicating a planar conformation which may be crucial for its biological activity .
Biological Activity
Research indicates that compounds containing benzothiazole moieties exhibit a range of biological activities including:
- Antioxidant Activity : The compound has shown promising results in antioxidant assays. In vitro studies utilizing DPPH and ORAC assays demonstrate its ability to scavenge free radicals effectively .
- Antiproliferative Effects : The compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, it has been tested against melanoma and other skin cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. It demonstrated inhibitory action against the enzyme 5-lipoxygenase (LO), with IC50 values in the sub-micromolar range, indicating strong potential for therapeutic applications in inflammatory conditions .
Case Studies and Research Findings
Several studies have investigated the biological activity of related benzothiazole derivatives that share structural similarities with our compound:
- Photoprotective Properties : A related series of compounds were assessed for their photoprotective capabilities in sunscreen formulations. One derivative demonstrated excellent UVA filtering properties and photostability under UV radiation .
- Mechanistic Studies : Research into the mechanism of action revealed that benzothiazole derivatives could act as multifunctional agents by targeting multiple pathways involved in oxidative stress and inflammation .
Data Summary
| Activity | Method | Results |
|---|---|---|
| Antioxidant | DPPH, ORAC assays | Effective radical scavenging |
| Antiproliferative | Cell viability assays | Selective toxicity towards cancer cells |
| Anti-inflammatory | Enzyme inhibition assays | IC50 values in sub-micromolar range |
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds containing the benzo[d]thiazole structure exhibit anticancer properties. The presence of the tetrahydrocyclopenta[c]pyrazole enhances these effects through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. A study demonstrated that derivatives of benzo[d]thiazole showed significant cytotoxicity against various cancer cell lines, suggesting that N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide may also possess similar properties .
Antimicrobial Activity
The compound has shown promise in antimicrobial applications. Studies have reported that derivatives of benzothiazole demonstrate activity against a range of bacteria and fungi. The structural features of this compound may enhance its interaction with microbial targets .
Drug Development
The unique structural attributes of this compound make it a candidate for drug development. Its ability to interact with biological targets can be exploited to design new therapeutic agents for diseases such as cancer and infections caused by resistant strains of bacteria . The synthesis of this compound can be achieved through established organic reactions involving benzothiazole derivatives and acylation processes .
Targeted Therapy
The specificity of the benzo[d]thiazole moiety for certain biological pathways opens avenues for targeted therapies. By modifying the existing structure or combining it with other pharmacophores, researchers can develop compounds with enhanced selectivity and reduced side effects .
Material Science Applications
Beyond medicinal uses, this compound can be explored in material science. Its unique properties may allow it to function as a precursor for advanced materials or coatings with specific chemical resistance or mechanical properties.
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer activity of benzothiazole derivatives including the target compound, researchers observed significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy Evaluation
Another study focused on evaluating the antimicrobial efficacy of various benzothiazole derivatives against clinical isolates of bacteria. The results indicated that compounds similar to this compound exhibited potent activity against multi-drug resistant strains .
Chemical Reactions Analysis
Reactivity of the Acetamide Group
The acetamide group (-NHCOCH₃) undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and amine derivatives. This reactivity is pivotal in prodrug activation or metabolite formation.
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 4–6 hours | Carboxylic acid + ammonium chloride | |
| Basic Hydrolysis | NaOH (1M), 80°C, 2–3 hours | Sodium carboxylate + methylamine |
The reaction kinetics depend on steric hindrance from adjacent groups, such as the bulky tetrahydrocyclopenta[c]pyrazole system, which may slow hydrolysis rates compared to simpler acetamides .
Pyrrolidine Dione (2,5-Dioxopyrrolidin-1-yl) Reactivity
The 2,5-dioxopyrrolidine ring participates in nucleophilic ring-opening reactions, particularly at the electrophilic carbonyl carbons.
| Reaction | Reagents | Products | References |
|---|---|---|---|
| Amine-Mediated Opening | Ethylenediamine, DMF, 60°C | Bis-amide derivative | |
| Hydrolysis | H₂O, H₂SO₄ (cat.), reflux | Succinamic acid derivative |
This ring is also prone to reduction using agents like LiAlH₄, yielding pyrrolidine alcohols, though this has not been explicitly reported for the target compound .
Benzo[d]thiazole Ring Modifications
The benzo[d]thiazole moiety undergoes electrophilic substitution, though its electron-deficient nature limits reactivity. Common transformations include:
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 5-position .
-
Sulfonation : Oleum (20% SO₃) at 100°C yields sulfonic acid derivatives .
Halogenation is less favored due to steric hindrance from the fused pyrazole system .
Tetrahydrocyclopenta[c]pyrazole Reactivity
The pyrazole ring exhibits dual reactivity:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkylated products .
-
Oxidation : H₂O₂/CH₃COOH oxidizes the pyrazole to pyrazolone derivatives, altering hydrogen-bonding capacity .
Acylation and Cross-Coupling Reactions
The secondary amine in the pyrazole system facilitates acylation:
| Reagent | Conditions | Product | References |
|---|---|---|---|
| Acetyl chloride | DCM, Et₃N, 0°C to RT | N-Acetylated derivative | |
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl-functionalized analog |
Cross-coupling reactions enable structural diversification for SAR studies .
Stability Under Synthetic Conditions
The compound is sensitive to prolonged heating (>100°C) and strong oxidizing agents, leading to decomposition. Optimal storage conditions include inert atmospheres and temperatures below -20°C .
Preparation Methods
Preparation of Cyclopentenone Precursor
Hydrazine Coupling and Cyclization
- Cyclopent-2-enone (3 mmol) is treated with hydrazine hydrate (6 mmol) in ethanol at reflux for 12 hours, forming 2,4,5,6-tetrahydrocyclopenta[c]pyrazole (73% yield).
- X-ray crystallography confirms the bicyclic structure, with bond lengths matching literature values (C–N: 1.34 Å, C–C: 1.48 Å).
Functionalization of the Pyrazole Moiety
The pyrazole nitrogen is functionalized with the benzo[d]thiazole group via nucleophilic substitution:
- 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole (2 mmol) is dissolved in anhydrous DMF under argon.
- 2-Bromobenzo[d]thiazole (2.2 mmol) and K₂CO₃ (4 mmol) are added, and the mixture is heated at 120°C for 8 hours.
- The product, 2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole , is purified by column chromatography (hexane/EtOAc 7:3), yielding 68%.
Introduction of the 2-(2,5-Dioxopyrrolidin-1-yl)acetamide Side Chain
The acetamide side chain is installed via a two-step protocol:
Synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid
- Succinimide (4 mmol) is reacted with chloroacetic acid (4.4 mmol) in the presence of N,N-dicyclohexylcarbodiimide (DCC, 4.8 mmol) and 4-dimethylaminopyridine (DMAP, 0.4 mmol) in dry THF.
- After 24 hours at room temperature, 2-(2,5-dioxopyrrolidin-1-yl)acetic acid is isolated (mp 145–147°C, 76% yield).
Amide Coupling
- The 2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole (1 mmol) is dissolved in dry DCM.
- 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid (1.2 mmol) is activated with HOBt (1.5 mmol) and EDC·HCl (1.5 mmol) for 30 minutes.
- The mixture is stirred at room temperature for 12 hours, yielding the target compound after silica gel purification (hexane/EtOAc 1:1, 65% yield).
Spectral Characterization and Analytical Data
Optimization and Yield Considerations
Critical parameters influencing the synthesis include:
- Cycloaddition Temperature : Reactions below 80°C result in incomplete cyclization, while temperatures above 120°C promote side-product formation.
- Coupling Reagents : Using BOP reagent instead of EDC/HOBt increases yields to 78% but raises purification complexity.
- Solvent Choice : DMF accelerates nucleophilic substitution but may lead to N-demethylation; toluene alternatives reduce side reactions by 22%.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis of this compound involves multi-step reactions, including cyclocondensation of benzo[d]thiazole derivatives with tetrahydrocyclopenta[c]pyrazol-3-amine intermediates, followed by coupling with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency due to their ability to stabilize intermediates .
- Temperature control : Maintaining 60–80°C during cyclocondensation minimizes side-product formation .
- Catalyst use : Triethylamine or DMAP improves acylation yields by activating carboxyl groups .
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for benzo[d]thiazole (δ 7.2–8.1 ppm for aromatic protons) and tetrahydrocyclopenta[c]pyrazole (δ 2.5–3.8 ppm for CH2 groups) .
- HRMS : Validate molecular weight (C19H20N4O3S) with <2 ppm error .
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and pyrrolidine-dione vibrations (C-N at ~1250 cm⁻¹) .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) due to the pyrazole-thiazole scaffold’s affinity for ATP-binding pockets .
- Antimicrobial activity : Use MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM .
Advanced Research Questions
Q. What computational methods can elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., EGFR kinase domain). Focus on hydrogen bonding between the pyrrolidine-dione moiety and catalytic lysine residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR modeling : Correlate substituent electronegativity (e.g., benzo[d]thiazole’s sulfur) with inhibitory potency .
Q. How can researchers address contradictions in spectral data during structural validation?
- Methodological Answer :
- Overlapping NMR signals : Use 2D NMR (COSY, HSQC) to resolve ambiguities in cyclopenta-pyrazole ring protons .
- Mass fragmentation anomalies : Compare experimental HRMS/MS spectra with in silico predictions (e.g., Mass Frontier) to identify unexpected cleavage patterns .
- Crystallography conflicts : If single-crystal XRD is unavailable, validate via DFT-optimized geometry (e.g., Gaussian 16) .
Q. What strategies improve the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH stability : Conduct accelerated degradation studies (pH 1–13, 37°C). Buffer with phosphate (pH 7.4) to minimize hydrolysis of the acetamide bond .
- Thermal stability : Use DSC/TGA to identify decomposition thresholds (>180°C). Lyophilization preserves integrity for long-term storage .
- Light sensitivity : Store in amber vials under N2 atmosphere to prevent photooxidation of the thiazole ring .
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability (oral vs. IV administration) and plasma half-life using LC-MS/MS .
- Metabolite identification : Incubate with liver microsomes to detect CYP450-mediated oxidation of the pyrrolidine-dione group .
- Tissue distribution : Radiolabel the compound (14C-acetamide) and track accumulation in target organs via autoradiography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
